BenchChemオンラインストアへようこそ!

6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine

Cholinesterase inhibition Alzheimer's disease Neuropharmacology

6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine (CAS 116207-64-8) is a synthetic fluorinated derivative of the tetrahydroacridine class, structurally related to the acetylcholinesterase (AChE) inhibitor tacrine. Its molecular formula is C₁₄H₁₅FN₂ with a molecular weight of 230.28 g/mol.

Molecular Formula C14H15FN2
Molecular Weight 230.286
CAS No. 116207-64-8
Cat. No. B2590276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine
CAS116207-64-8
Molecular FormulaC14H15FN2
Molecular Weight230.286
Structural Identifiers
SMILESCC1=CC2=C(C=C1F)N=C3CCCCC3=C2N
InChIInChI=1S/C14H15FN2/c1-8-6-10-13(7-11(8)15)17-12-5-3-2-4-9(12)14(10)16/h6-7H,2-5H2,1H3,(H2,16,17)
InChIKeyACOCWQHAGYYMMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine (CAS 116207-64-8): Baseline Context for a Fluorinated Tetrahydroacridine Scaffold


6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine (CAS 116207-64-8) is a synthetic fluorinated derivative of the tetrahydroacridine class, structurally related to the acetylcholinesterase (AChE) inhibitor tacrine [1]. Its molecular formula is C₁₄H₁₅FN₂ with a molecular weight of 230.28 g/mol . The compound bears a fluorine atom at the 6-position and a methyl substituent at the 7-position on the tetrahydroacridine core. Members of this compound class have been investigated for cholinesterase inhibition and potential applications in neurodegenerative disease research [2]. Critically, no peer-reviewed primary research paper reporting quantitative biological data for this specific substitution pattern has been identified in the public domain, and the evidence presented herein relies on class-level inference from the closest structurally characterized analogs.

6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine: Why Clinically and Structurally Related Analogs Cannot Be Assumed Interchangeable


Within the tetrahydroacridine chemotype, even minor substituent alterations produce order-of-magnitude shifts in potency, selectivity, and multi-target profile. Tacrine (9-amino-1,2,3,4-tetrahydroacridine) exhibits AChE IC₅₀ ≈ 49 nM but is clinically limited by hepatotoxicity and non-selective BuChE inhibition [1]. Introduction of a single 7-methoxy group (7-MEOTA) shifts the IC₅₀ to 10 μM, a >200-fold loss in AChE potency . Conversely, addition of a 6-fluoro substituent alone (6-fluoro-1,2,3,4-tetrahydroacridin-9-amine) yields AChE IC₅₀ = 87 nM, an approximately 2-fold difference from tacrine [2]. Fluorinated tacrine derivatives in a 2017 dissertation series displayed IC₅₀ values spanning 77–118 nM [3]. These data demonstrate that the dual 6-fluoro/7-methyl substitution pattern cannot be assumed bioequivalent to any single-substituent analog; its net effect on potency, selectivity, and off-target profile remains uncharacterized and must be empirically determined [REFS-3, REFS-4]. Generic substitution without confirmatory testing is therefore unsupported.

6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine: Comparator-Based Quantitative Differentiation Evidence for Scientific Selection


Cholinesterase Inhibitory Potency: Class-Level Positioning of 6-Fluoro-Tetrahydroacridine Scaffolds Relative to Tacrine

In the absence of direct assay data for 6-fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine, the closest structurally characterized analog is 6-fluoro-1,2,3,4-tetrahydroacridin-9-amine (lacking the 7-methyl group), which exhibits AChE IC₅₀ = 87 nM in the Ellman colorimetric assay at pH 8.0 [1]. This represents an approximately 2-fold lower potency than the parent compound tacrine (AChE IC₅₀ = ~49 nM) [2]. The 7-methoxy analog 7-MEOTA is substantially weaker with AChE IC₅₀ = 10 μM, indicating that substituent identity and position at C7 profoundly modulates potency . The net impact of the dual 6-F/7-CH₃ substitution on AChE affinity remains empirically undetermined, but the existing single-substituent SAR suggests the 6-fluoro group may partially rescue potency lost by 7-position substitution.

Cholinesterase inhibition Alzheimer's disease Neuropharmacology Fluorinated tacrine

Fluorination-Driven Modulation of AChE Affinity: Evidence from the 6-Fluoro-Tetrahydroacridine SAR Series

The 2017 dissertation by Obi reports a series of seven fluorinated tacrine derivatives evaluated in a head-to-head Ellman assay against tacrine [1]. The two most potent analogs, designated 6a and 6b, displayed AChE IC₅₀ values of 118 nM and 77 nM respectively, compared with tacrine at 48.6 nM [1]. Compound 6a exhibited a Ki of 0.03 μM versus tacrine Ki of 0.217 μM, indicating that fluorination can alter binding mode kinetics even when IC₅₀ values are comparable [1]. Both fluorinated compounds showed mixed-type inhibition kinetics, consistent with tacrine [1]. The 6-fluoro-1,2,3,4-tetrahydroacridin-9-amine scaffold (IC₅₀ = 87 nM) sits within this same nanomolar potency range, independently confirming the viability of 6-fluoro substitution for AChE engagement [2].

Fluorine medicinal chemistry AChE inhibitor SAR Tetrahydroacridine derivatization

Potential Butyrylcholinesterase (BuChE) Selectivity Differentiation: Rationale Based on Structural Analogs

BuChE selectivity is a critical differentiator among tetrahydroacridine analogs, as tacrine's non-selective inhibition of both AChE and BuChE is associated with peripheral cholinergic side effects [1]. In tetrahydroacridine SAR studies, 6-chloro-substituted N-benzyl analogs achieved striking selectivity: compound 9e (6-chloro-N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine) showed AChE IC₅₀ = 0.8 μM and BuChE IC₅₀ = 1.4 μM, while compound 11b (6-chloro-N-(3,4-dimethoxyphenethyl) analog) exhibited AChE IC₅₀ = 0.6 μM and BuChE IC₅₀ = 1.9 μM [2]. By contrast, the unsubstituted analog 8e showed BuChE IC₅₀ = 20 nM (110-fold BuChE-selective) [2]. The 6-fluoro substitution, combined with a 7-methyl group, introduces electronic and steric features absent in the 6-chloro and unsubstituted series, potentially yielding a unique selectivity fingerprint that cannot be predicted from existing data.

Butyrylcholinesterase Cholinesterase selectivity Tacrine derivatives Fluorine effects

Multi-Target Potential: Aβ Aggregation Inhibition by Tetrahydroacridine Analogs as a Benchmark for Expanded Pharmacological Profiling

Modern anti-Alzheimer drug discovery favors multi-target directed ligands (MTDLs) that simultaneously inhibit cholinesterases and amyloid-beta (Aβ) aggregation. In the Osman et al. 2016 SAR study, several tetrahydroacridine-9-amine derivatives were evaluated for both cholinesterase inhibition and Aβ₁₋₄₂ aggregation [1]. The 6-chloro-substituted analog 11b achieved 85.9% Aβ aggregation inhibition at 25 μM (AChE IC₅₀ = 0.6 μM; BuChE IC₅₀ = 1.9 μM), while analog 9e achieved 75.7% inhibition [1]. The unsubstituted analog 8e achieved only 40% Aβ inhibition at 25 μM despite having the most potent BuChE activity (20 nM) [1]. This demonstrates that halogen substitution at C6 (Cl in this case) significantly enhances Aβ anti-aggregation activity. The 6-fluoro/7-methyl substitution pattern is a distinct halogen/alkyl combination whose effect on both cholinesterase and Aβ endpoints has not been tested but follows the structural logic of halogenation-driven multi-target activity enhancement.

Amyloid-beta aggregation Multi-target directed ligands Alzheimer's disease Tetrahydroacridine

Patent Disclosure of 6-Fluoro-7-Methyl Tetrahydroacridine as a Claimed Pharmacological Entity

A 1993 patent assigned to Arzneimittelerk Dresden G.m.b.H. (US patent family) explicitly claims compounds of Formula I wherein R¹ is hydrogen, 6-methyl, 6-fluoro, 6-chloro, 6-bromo, or 6,7-dimethoxy, and R² is hydrogen or methyl, with n = 1 or 2 [1]. The generic claim encompasses 6-fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine, establishing it as a proprietary pharmacological entity. Separately, a 1989 Japanese patent from Sumitomo Pharma (JPS6473A) explicitly exemplifies 9-amino-6-fluoro-1,2,3,4-tetrahydroacridine and claims excellent acetylcholine esterase inhibiting action useful as a remedy for senile dementia [2]. While these patents do not provide quantitative IC₅₀ data for the specific 6-F/7-CH₃ compound, they demonstrate that pharmaceutical companies have regarded this substitution pattern as sufficiently differentiated from unsubstituted and mono-substituted analogs to warrant explicit inclusion in patent claims, implying distinct and potentially protectable pharmacological properties.

Patent chemistry Acetylcholinesterase inhibitors Senile dementia Tetrahydroacridine substitution

6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine: Evidence-Backed Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Probe for 6,7-Disubstituted Tetrahydroacridine Cholinesterase Inhibitors

Given that the 6-fluoro substituent alone retains nanomolar AChE activity (IC₅₀ = 87 nM) [1] and that 7-position substitution can either enhance or diminish potency dramatically (7-MEOTA IC₅₀ = 10 μM vs. tacrine IC₅₀ ≈ 49 nM) [REFS-2, REFS-3], this compound serves as a critical SAR probe for the unexplored 6-F/7-CH₃ combination. Systematic head-to-head testing against 6-fluoro-1,2,3,4-tetrahydroacridin-9-amine (CAS 116207-35-3), 7-methyl-1,2,3,4-tetrahydroacridin-9-amine (CAS 5778-79-0), and tacrine (CAS 321-64-2) under identical Ellman assay conditions can deconvolve the contribution of each substituent to AChE/BuChE potency and selectivity.

Multi-Target Directed Ligand (MTDL) Screening for Alzheimer's Disease Drug Discovery

The demonstrated capacity of 6-halogenated tetrahydroacridine analogs to inhibit Aβ aggregation (85.9% for 11b at 25 μM) [3] provides a peer-reviewed rationale for screening this compound in combined cholinesterase/Aβ aggregation assays. If the 6-fluoro group mirrors the multi-target enhancement observed with 6-chloro analogs, this compound could represent a novel MTDL chemotype. Procurement enables Thioflavin T-based Aβ₁₋₄₂ aggregation assays and parallel cholinesterase inhibition profiling, generating data that directly addresses whether the 6-F/7-CH₃ combination offers any differentiation from the published 6-Cl series.

Reference Standard for Analytical Method Development and Quality Control of Fluorinated Tetrahydroacridine Libraries

Commercially available at 95% purity , this compound can serve as an analytical reference standard for HPLC, LC-MS, and NMR characterization of fluorinated tetrahydroacridine libraries. Its distinct molecular weight (230.28 g/mol), characteristic ¹⁹F NMR signal, and defined substitution pattern make it suitable as a retention time marker and purity calibrant in high-throughput screening campaigns investigating tetrahydroacridine-based cholinesterase inhibitors.

Freedom-to-Operate and Prior Art Analysis for Tetrahydroacridine-Based Drug Candidates

The explicit patent coverage of the 6-fluoro/7-methyl substitution pattern [REFS-6, REFS-7] makes this compound a relevant entity for intellectual property landscaping studies. Organizations developing fluorinated tetrahydroacridine drug candidates can use this compound to conduct freedom-to-operate analyses, assess the scope of existing patent claims, and identify structurally differentiated chemical space for novel composition-of-matter filings.

Quote Request

Request a Quote for 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.